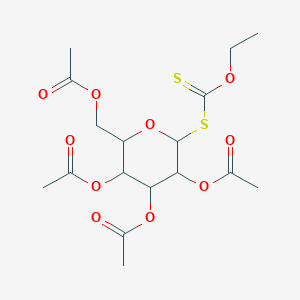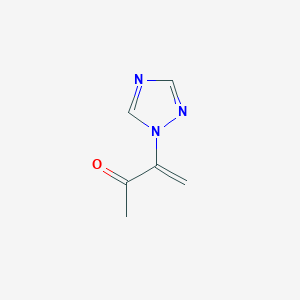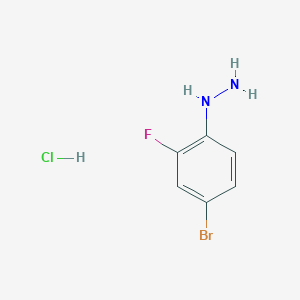
Demeton-S
Übersicht
Beschreibung
Demeton-S, also known as methyl parathion, is an organophosphate pesticide that has been used for over 60 years in agriculture, forestry and public health. It is a broad-spectrum insecticide that is highly effective against a wide range of pests, including aphids, thrips, mites and beetles. It is a relatively low-toxicity pesticide and is registered for use in many countries.
Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Schädlingsbekämpfung
Demeton-S, bekannt für seine Wirksamkeit als Insektizid und Akarizid, wird hauptsächlich in der Landwirtschaft eingesetzt, um eine Vielzahl von Schädlingen zu bekämpfen. Es ist besonders wirksam gegen Blattläuse, Blatt- und Gallwespen, Spinnmilben und Netzwanzen . Seine systemischen Eigenschaften ermöglichen es, in alle Gewebe der behandelten Pflanze zu translozieren, wodurch umfassender Schutz gegen saugende Schädlinge und bohrende Larven gewährleistet wird.
Umweltwissenschaften: Ökotoxikologische Studien
Aufgrund seiner hohen Toxizität für Säugetiere, Vögel, aquatische Wirbellose und Honigbienen ist this compound ein wichtiges Untersuchungsobjekt in Ökotoxikologie-Studien . Forscher nutzen es, um die Auswirkungen von Pestiziden auf Nicht-Zielorganismen zu verstehen und sicherere Schädlingsbekämpfungsmethoden zu entwickeln.
Chemie: Physikalisch-chemische Analyse
Die Löslichkeit, Flüchtigkeit und das Verhalten von this compound in Bodensystemen machen es zu einer interessanten Verbindung für die physikalisch-chemische Analyse . Studien in diesem Bereich können Einblicke in das Umweltverhalten ähnlicher Organophosphorverbindungen liefern.
Toxikologie: Neurotoxikologische Forschung
Als Cholinesterase-Hemmer und Neurotoxin wird this compound in der toxikologischen Forschung verwendet, um die Auswirkungen von Neurotoxinen auf lebende Organismen zu untersuchen . Diese Forschung ist entscheidend, um die Mechanismen der Neurotoxizität zu verstehen und Antidote oder Behandlungen für Pestizidvergiftungen zu entwickeln.
Regulierungswissenschaft: Pestizidregulierung
Der Regulierungsstatus von this compound, der je nach Land variiert, ist ein wichtiger Fallstudien für die Regulierungswissenschaft . Es hilft, die Prozesse und Kriterien für die Zulassung, Einschränkung und letztendlich die Ausphasung von Pestiziden zu untersuchen.
Veterinärmedizin: Exposition und Behandlung
In der Veterinärmedizin wird this compound auf seine Auswirkungen auf Haustiere untersucht, insbesondere bei versehentlicher Exposition . Die Forschung in diesem Bereich konzentriert sich auf Symptome, Diagnose und Behandlungsprotokolle für Vergiftungen.
Öffentliche Gesundheit: Risikobewertung
This compound ist auch im Bereich der öffentlichen Gesundheit für die Risikobewertung relevant. Sein genotoxisches Potenzial und seine akute Toxizität für Säugetiere erfordern eine sorgfältige Bewertung der Risiken für die menschliche Gesundheit .
Biologische Erhaltung: Auswirkungen auf die Biodiversität
Schließlich profitiert die biologische Erhaltung von Forschung zu this compound durch die Bewertung seiner Auswirkungen auf die Biodiversität. Studien konzentrieren sich auf seine Auswirkungen auf verschiedene Arten und Ökosysteme, die Erhaltungsstrategien informieren .
Wirkmechanismus
Target of Action
Demeton-S, also known as this compound-methyl, is an organothiophosphate insecticide and acaricide . Its primary target is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating nerve impulses. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system .
Mode of Action
This compound acts as a direct cholinesterase inhibitor . It binds to the active site of the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves. The resulting changes include continuous nerve impulses, leading to symptoms of poisoning .
Biochemical Pathways
The main biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an excess of acetylcholine. This causes overstimulation of the nerves, leading to the symptoms of poisoning .
In terms of metabolism, this compound is converted to This compound-methyl sulfoxide , where an oxygen group is added to the sulfur in the side chain . This sulfoxide can then be further metabolised by adding another oxygen group, creating This compound-methyl sulfone .
Pharmacokinetics
This compound is highly soluble in water and is highly volatile . It is rapidly absorbed and distributed in the body organs, peaking at 30 minutes and then decreasing to non-detectable levels within 24 hours . Approximately 45 percent of the administered dose is recovered in urine within 24 hours and is present almost entirely as unchanged parent . Very little parent or its sulfone is recovered in faeces .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves. Symptoms of poisoning include miosis, accommodation disorders, salivation, lacrimation, and raving fits, as well as muscle cramps, cramps in the gastrointestinal tract, bronchoconstriction, bronchial secretion, nausea, weakness, and paralysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is highly soluble in water and is highly volatile , which means that it can be easily distributed in the environment. Its toxicity can increase with prolonged storage due to the formation of a sulfonium derivative, which has greater affinity to the human form of the acetylcholinesterase enzyme . This may present a hazard in agricultural use .
Safety and Hazards
Zukünftige Richtungen
Demeton-S is now largely obsolete due to its relatively high toxicity to humans . The registration of the active ingredient of Demeton was canceled by the United States Environmental Protection Agency in 1998 . Demeton is no longer used in registered pesticides in most countries, including the United States and the Netherlands .
Biochemische Analyse
Biochemical Properties
Demeton-S interacts with various enzymes and proteins, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of AChE activity is a primary toxic effect caused by organophosphorus compounds like this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting AChE activity, which can lead to physiological changes .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of AChE. This enzyme inhibition disrupts normal cellular function and can lead to physiological changes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that it can cause sub-lethal or transient physiological changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, house sparrows exposed to this compound showed a wide variation in their biochemical measurements, indicating varying levels of exposure .
Metabolic Pathways
This compound is involved in the cholinergic pathway, where it interacts with AChE and BChE . It can affect metabolic flux and metabolite levels by disrupting the normal function of these enzymes .
Eigenschaften
IUPAC Name |
1-diethoxyphosphorylsulfanyl-2-ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPRVIYRYGLIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3PS2 | |
| Record name | DEMETON-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037535 | |
| Record name | Demeton-S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC] Liquid with an unpleasant odor; May be decomposed by light and air; [MSDSonline], COLOURLESS OILY LIQUID. | |
| Record name | Demeton-S | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5735 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DEMETON-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
128 °C at 1 mm Hg, at 0.1kPa: 128 °C | |
| Record name | ISOSYSTOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DEMETON-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in most organic solvents., In water, 2,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.2 | |
| Record name | ISOSYSTOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DEMETON-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Specific gravity: 1.132 at 21 °C, Relative density (water = 1): 1.13 | |
| Record name | ISOSYSTOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DEMETON-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 8.92 | |
| Record name | DEMETON-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000262 [mmHg], 2.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.035 | |
| Record name | Demeton-S | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5735 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOSYSTOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DEMETON-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless oil | |
CAS No. |
126-75-0 | |
| Record name | Demeton-S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demeton-S [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeton-S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeton-S | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETON-S | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UQ7N6O63K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOSYSTOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DEMETON-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)


![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)





![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)



